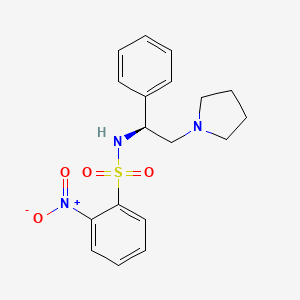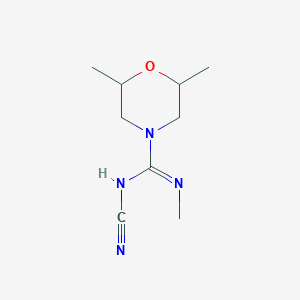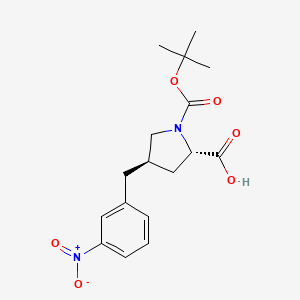![molecular formula C9H16N2O3 B1609025 N-[(Cyclohexylamino)carbonyl]glycine CAS No. 33557-91-4](/img/structure/B1609025.png)
N-[(Cyclohexylamino)carbonyl]glycine
Descripción general
Descripción
“N-[(Cyclohexylamino)carbonyl]glycine” is a compound that belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids. These are compounds containing an alpha amino acid which bears a carbamoyl group at its terminal nitrogen atom .
Molecular Structure Analysis
The molecular formula of “N-[(Cyclohexylamino)carbonyl]glycine” is C9H16N2O3. It has a molecular weight of 200.235 Da. The IUPAC name for this compound is 2-[(cyclohexylcarbamoyl)amino]acetic acid .Physical And Chemical Properties Analysis
“N-[(Cyclohexylamino)carbonyl]glycine” is a small molecule with a formal charge of 0. It has a molecular weight of 200.235 Da and a chemical formula of C9H16N2O3 .Aplicaciones Científicas De Investigación
Glycine in Metabolic Health
Glycine plays crucial roles in metabolic pathways, impacting obesity, type 2 diabetes, and other metabolic disorders. Its involvement in glutathione synthesis and one-carbon metabolism is essential for maintaining metabolic health. Lower circulating levels of glycine are linked with metabolic disturbances, suggesting that glycine supplementation could potentially mitigate obesity-related metabolic issues (Alves et al., 2019).
Plant Stress Resistance
Glycine derivatives, such as glycine betaine, have been found to enhance plant resistance to abiotic stresses including drought, salinity, and extreme temperatures. These compounds maintain enzyme and membrane integrity and mediate osmotic adjustment, demonstrating their importance in agricultural applications for stress management (Ashraf & Foolad, 2007).
Hemoglobin Biosynthesis
Research has shown that glycine is integral to the biosynthesis of hemoglobin, further illustrating its vital role in fundamental biological processes. Isotopic studies have highlighted the incorporation of glycine into both the pigment and protein portions of hemoglobin, showcasing its significance in medical research related to blood disorders (Grinstein, Kamen, & Moore, 1949).
Anticonvulsant Applications
N-(benzyloxycarbonyl)glycine derivatives have been studied for their anticonvulsant properties, demonstrating significant activity in seizure models. This research points to potential therapeutic applications in treating seizure disorders, contributing to the pharmacological development of new anticonvulsant drugs (Geurts, Poupaert, Scriba, & Lambert, 1998).
Environmental and Biomedical Sensing
Nitrogen-doped carbon quantum dots synthesized using glycine have shown promise as highly selective fluorescent probes for detecting Fe3+ ions and tetracyclines. This application is crucial for environmental monitoring and biomedical imaging, demonstrating the versatility of glycine derivatives in developing advanced materials for sensing and diagnostics (Qi et al., 2019).
Propiedades
IUPAC Name |
2-(cyclohexylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORCMBCUHQRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399930 | |
| Record name | 2-[(cyclohexylcarbamoyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Cyclohexylamino)carbonyl]glycine | |
CAS RN |
33557-91-4 | |
| Record name | 2-[(cyclohexylcarbamoyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)



![Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B1608951.png)
![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)
![3-(2-Naphthalen-1-yl-[1,3]dithian-2-yl)-propan-1-ol](/img/structure/B1608954.png)



![2-Chloro-N-[5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B1608960.png)


